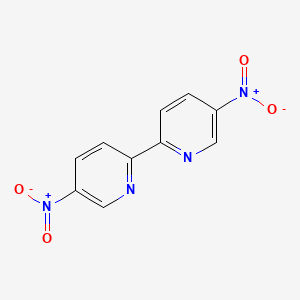

5,5'-Dinitro-2,2'-bipyridine

Description

Significance of Bipyridine Scaffolds with Electron-Withdrawing Substituents in Modern Chemistry

Bipyridine ligands are integral to the development of functional molecules and materials. The introduction of electron-withdrawing groups, such as the nitro group, onto the bipyridine scaffold has a profound impact on the electronic structure and reactivity of the resulting ligand and its metal complexes. These substituents decrease the electron density on the pyridine (B92270) rings, which in turn affects the ligand's coordination properties and the stability and redox potentials of its metal complexes. This tuning of electronic properties is crucial for the design of materials with specific functions, including applications in catalysis, photochemistry, and molecular electronics.

The presence of electron-withdrawing groups can enhance the π-acceptor properties of the bipyridine ligand, leading to stronger metal-ligand back-bonding in coordination complexes. This can influence the photophysical properties of the complexes, such as their absorption and emission spectra, making them suitable for use in sensors, light-emitting diodes (LEDs), and photocatalytic systems.

Research Landscape and Unique Characteristics of Dinitro-Substituted Bipyridines

Research into dinitro-substituted bipyridines, such as 5,5'-Dinitro-2,2'-bipyridine, is driven by the quest for new ligands with tailored electronic properties. While the parent 2,2'-bipyridine (B1663995) has been extensively studied, its dinitro derivatives offer a platform for exploring the effects of strong electron-withdrawing groups on coordination chemistry and material science.

The synthesis of substituted bipyridines can be achieved through various methods, including coupling reactions of substituted pyridines. For instance, the synthesis of 5,5'-disubstituted-2,2'-bipyridines can be accomplished through metal-catalyzed cross-coupling reactions. nih.gov The nitration of 2,2'-bipyridine to produce dinitro derivatives is a key synthetic transformation, although specific, detailed experimental procedures for the direct synthesis of this compound are not widely reported in publicly available literature. However, the synthesis of related compounds, such as 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide, highlights the role of dinitro-bipyridines as crucial synthetic intermediates. universityofgalway.ie

The unique characteristics of dinitro-substituted bipyridines stem from the strong electron-withdrawing nature of the nitro groups. These characteristics include:

Modified Redox Properties: The presence of nitro groups makes the bipyridine ligand easier to reduce, which in turn affects the redox potentials of its metal complexes. This is a key feature for applications in electrocatalysis and redox-active materials.

Altered Spectroscopic Properties: The electronic transitions within the ligand and its metal complexes are shifted, often leading to changes in color and luminescence properties.

Enhanced Acidity of Protons: The electron-withdrawing nitro groups can increase the acidity of the protons on the bipyridine ring, which can be relevant in certain catalytic reactions.

Potential for Further Functionalization: The nitro groups themselves can be chemically modified, for example, by reduction to amino groups, providing a versatile handle for the synthesis of more complex and functionalized bipyridine ligands. This is exemplified by the synthesis of 5,5'-diamino-2,2'-bipyridine.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₆N₄O₄ |

| Molecular Weight | 246.18 g/mol |

| CAS Number | 39858-84-9 |

| Appearance | Solid (Specific color not detailed) |

| Solubility | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

Structure

3D Structure

Propriétés

Numéro CAS |

39858-84-9 |

|---|---|

Formule moléculaire |

C10H6N4O4 |

Poids moléculaire |

246.18 g/mol |

Nom IUPAC |

5-nitro-2-(5-nitropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)7-1-3-9(11-5-7)10-4-2-8(6-12-10)14(17)18/h1-6H |

Clé InChI |

RMAKYXFYASJVKA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC=C1[N+](=O)[O-])C2=NC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Reactivity of 5,5 Dinitro 2,2 Bipyridine

Direct Synthetic Approaches to 5,5'-Dinitro-2,2'-bipyridine

The direct synthesis of this compound can be achieved through various methods, primarily involving the nitration of the parent 2,2'-bipyridine (B1663995) or the coupling of pre-functionalized pyridine (B92270) precursors.

Nitration Protocols for Bipyridine Systems

The direct nitration of 2,2'-bipyridine is a common method for introducing nitro groups onto the bipyridine core. upd.edu.ph However, this reaction can be challenging due to the deactivating effect of the pyridine nitrogen atoms, which makes the aromatic rings less susceptible to electrophilic substitution. Traditional methods often rely on harsh conditions using mixtures of nitric and sulfuric acid. organic-chemistry.org

Alternative nitrating agents have been explored to achieve better yields and selectivity. For instance, aprotic nitration using reagents like nitronium tetrafluoroborate (B81430) (NO2BF4) has been investigated for the nitration of halo-pyridines, which could potentially be adapted for bipyridine systems. epa.gov Another approach involves the use of novel N-nitro-based reagents like dinitro-5,5-dimethylhydantoin (DNDMH), which offers milder reaction conditions and broader functional group tolerance for arene nitration. organic-chemistry.org

Alternative Coupling Routes for Substituted Bipyridines

An alternative and often more controlled approach to synthesizing substituted bipyridines involves the coupling of appropriately substituted pyridine precursors. mdpi.com This strategy avoids the potentially harsh conditions and selectivity issues associated with direct nitration.

Several metal-catalyzed cross-coupling reactions are widely employed for the synthesis of bipyridine structures. mdpi.comresearchgate.net These include:

Suzuki Coupling: This reaction utilizes a palladium catalyst to couple a pyridylboronic acid with a halopyridine. mdpi.comresearchgate.net It is a popular method for constructing C(sp²)–C(sp²) bonds. mdpi.com

Stille Coupling: This method involves the palladium-catalyzed coupling of an organotin compound (pyridylstannane) with a halopyridine. mdpi.comnih.gov While effective, the high toxicity of organotin reagents is a significant drawback. mdpi.com

Negishi Coupling: This reaction employs an organozinc compound (pyridylzinc halide) and a halopyridine in the presence of a palladium catalyst. mdpi.compreprints.org

Ullmann Coupling: This is a classic method for the synthesis of symmetrical bipyridines through the copper-mediated homocoupling of halopyridines. mdpi.compreprints.org

Homocoupling reactions, in general, can be a more efficient route for producing symmetrical bipyridine adducts compared to cross-coupling reactions. elsevierpure.com For instance, the reductive symmetric coupling of 2,5-dibromopyridine (B19318) can yield 5,5'-dibromo-2,2'-bipyridine (B102527), which can then be a precursor for further functionalization. researchgate.net

Functional Group Transformations and Derivatization of this compound

The nitro groups in this compound are valuable handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

Reduction Reactions to Diamino Analogues

One of the most common and important transformations of the nitro groups is their reduction to amino groups, yielding 5,5'-diamino-2,2'-bipyridine. nih.govbldpharm.com This diamino derivative is a key intermediate for the synthesis of various functional molecules.

The reduction of nitro compounds can be achieved using a variety of reducing agents and catalysts. mdpi-res.com For polynitro compounds, selective reduction of one nitro group over others can be a challenge. stackexchange.com However, for symmetrical molecules like this compound, the simultaneous reduction of both nitro groups is typically desired. An improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide has been reported using mild reaction conditions, which resulted in a significantly higher yield compared to previous methods. universityofgalway.ie This suggests that similar strategies could be applied to the 5,5'-dinitro analogue.

The resulting 2,5-diamino pyridine analogues have been explored as potential CXCR4 antagonists, highlighting the importance of the diamino functionality in medicinal chemistry. nih.gov

Elaboration of Nitro Groups for Advanced Architectures

Beyond simple reduction, the nitro groups of this compound can be elaborated into more complex functionalities to create advanced molecular architectures. For example, in the field of high-energy materials, the dinitro groups on a bi(1,2,4-triazole) core, a related nitrogen-rich heterocyclic system, have been used as a scaffold for the introduction of polynitromethyl groups. researchgate.net This demonstrates the potential for using the nitro groups as anchoring points for building more complex and functional molecules.

The strong electron-withdrawing nature of the nitro group can also be exploited to influence the reactivity of the bipyridine core, facilitating reactions with nucleophiles or single-electron transfer processes. mdpi-res.com This opens up avenues for a wide range of derivatization reactions.

Considerations for Reaction Efficiency and Selectivity in this compound Synthesis

Achieving high efficiency and selectivity is a key consideration in the synthesis of this compound and its derivatives.

In direct nitration approaches, controlling the regioselectivity to obtain the desired 5,5'-disubstituted product is crucial. The choice of nitrating agent and reaction conditions plays a significant role in minimizing the formation of unwanted isomers. organic-chemistry.org

For coupling strategies, the efficiency of the catalytic system is paramount. mdpi.comresearchgate.net In Suzuki couplings, for example, the bipyridine product can coordinate to the palladium catalyst, leading to a decrease in catalytic activity. preprints.org The design of the catalyst and the reaction conditions are therefore critical for achieving high yields. Homocoupling reactions can offer a more efficient pathway to symmetrical bipyridines, avoiding the complexities of cross-coupling. elsevierpure.com

The choice of synthetic route can also be influenced by the scalability of the procedure. For instance, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine has been developed, which is a useful intermediate for further functionalization. nih.gov

The following table provides a summary of different synthetic strategies for bipyridine derivatives, which are relevant to the synthesis of this compound.

| Synthetic Strategy | Description | Key Advantages | Key Disadvantages | Relevant Compounds |

| Direct Nitration | Electrophilic substitution on the 2,2'-bipyridine core. | Direct introduction of nitro groups. | Harsh conditions, potential for side products. | 2,2'-Bipyridine, Nitric acid, Sulfuric acid |

| Suzuki Coupling | Palladium-catalyzed coupling of a pyridylboronic acid and a halopyridine. mdpi.comresearchgate.net | High yields, good functional group tolerance. mdpi.com | Catalyst deactivation by the bipyridine product. preprints.org | 2-Halopyridine, Pyridylboronic acid |

| Stille Coupling | Palladium-catalyzed coupling of a pyridylstannane and a halopyridine. mdpi.comnih.gov | Effective for C-C bond formation. mdpi.com | Toxicity of organotin reagents. mdpi.com | 2-Halopyridine, Pyridylstannane |

| Negishi Coupling | Palladium-catalyzed coupling of a pyridylzinc halide and a halopyridine. mdpi.compreprints.org | Alternative to Stille coupling. mdpi.com | Preparation of organozinc reagents. | 2-Halopyridine, Pyridylzinc halide |

| Ullmann Coupling | Copper-mediated homocoupling of halopyridines. mdpi.compreprints.org | Good for symmetrical bipyridines. mdpi.com | Stoichiometric copper is often required. mdpi.com | 2-Halopyridine |

Coordination Chemistry of 5,5 Dinitro 2,2 Bipyridine As a Ligand

Ligand Design Principles and Chelation Properties of Nitro-Substituted Bipyridines

The introduction of nitro substituents onto the bipyridine framework is a key strategy in ligand design to modulate the electronic properties of the resulting metal complexes. rsc.orgnih.gov Nitro groups are strongly electron-withdrawing, which significantly lowers the energy of the ligand's π* orbitals. This enhanced π-acceptor character of nitro-substituted bipyridines, including 5,5'-dinitro-2,2'-bipyridine, stabilizes the metal d-orbitals upon coordination, thereby influencing the redox potentials and photophysical properties of the complexes. rsc.orgnih.gov

The chelation of this compound to a metal center occurs through the two nitrogen atoms of the pyridine (B92270) rings, forming a stable five-membered ring. The presence of nitro groups at the 5 and 5' positions primarily exerts an electronic effect with minimal steric hindrance, allowing for the formation of well-defined coordination geometries. researchgate.net

Formation and Characterization of Metal Complexes

The versatile chelating nature of this compound allows for the formation of complexes with a wide range of transition metals. The characterization of these complexes typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Complexation with Molybdenum: Catalyst Design and Activity

Dioxomolybdenum(VI) complexes featuring substituted bipyridine ligands, including this compound, have been synthesized and investigated for their catalytic activity. researchgate.net For instance, complexes with the general formula [MoO₂Cl₂(L₂)], where L₂ is a substituted bipyridine, have been prepared and characterized. researchgate.net These molybdenum complexes have demonstrated high activity and selectivity as catalysts in the epoxidation of olefins, such as cyclooctene, using tert-butyl hydroperoxide as an oxidant. researchgate.net The stability and catalytic performance of these complexes are directly influenced by the electronic and steric properties of the functional groups on the bipyridine ligand. researchgate.net Studies on other molybdenum complexes have also highlighted the potential for catalyst design in fuel desulfurization and other oxidation reactions. mdpi.commdpi.com

Coordination with Iron: Redox-Active Ligand Investigations

The coordination of this compound with iron has been a subject of interest in the study of redox-active ligands. The electron-withdrawing nitro groups on the bipyridine backbone can participate in the redox chemistry of the complex, acting as an electron reservoir. nih.govrsc.org This "non-innocent" behavior allows for multi-electron transfer processes that are not solely centered on the iron ion. nih.govmdpi.com

Iron complexes with substituted bipyridine ligands have been shown to exist in multiple stable oxidation states. nih.gov The redox properties of these complexes are typically investigated using cyclic voltammetry, which can reveal reversible reduction and oxidation waves corresponding to both metal-centered and ligand-centered processes. nih.govresearchgate.net For example, iron(II) complexes with bipyridine-diimine ligands exhibit extensive ligand-based reductions, allowing the ligand to cycle through several oxidation states. nih.gov

Interactions with Other Transition Metals (e.g., Ruthenium, Iridium, Cobalt, Platinum)

This compound and other nitro-substituted bipyridines form stable complexes with a variety of other transition metals:

Ruthenium: Ruthenium(II) complexes with substituted bipyridine ligands are widely studied for their photophysical and electrochemical properties. rsc.orgnih.gov The electronic nature of the substituents on the bipyridine ligand plays a crucial role in tuning the properties of these complexes for applications in areas such as DNA binding and catalysis. rsc.orgresearchgate.net

Iridium: Iridium complexes with substituted bipyridines are of interest in various catalytic applications.

Cobalt: Cobalt complexes with substituted bipyridines have been investigated for their biological activity, including potential antitumor and antimicrobial properties. tandfonline.comrsc.orgsmolecule.com The coordination environment around the cobalt center, influenced by the bipyridine ligand, is critical to their function. tandfonline.com

Platinum: Platinum(II) complexes containing nitro-substituted bipyridine ligands have been synthesized and their electronic structures studied in detail. rsc.orgnih.gov The strong π-acceptor nature of the nitro-bipyridine ligands significantly impacts the electronic properties of these platinum complexes. rsc.orgnih.gov These complexes are also explored for their potential in materials science and as anticancer agents. researchgate.netnih.govnih.gov

Structural Insights from Single Crystal X-ray Diffraction of Metal-5,5'-Dinitro-2,2'-bipyridine Complexes

For example, the crystal structure of a platinum(II) complex with a substituted bipyridine ligand, [Pt(Ph₂bipy)Cl₂], reveals a distorted square-planar geometry around the platinum atom. sibran.ru The Pt-N and Pt-Cl bond lengths in such complexes are comparable to those in related bipyridine-platinum complexes. sibran.ru

In iron complexes, such as those with bipyridine-diimine ligands, X-ray crystallography has confirmed distorted octahedral geometries. nih.gov These structural studies are crucial for correlating the electronic properties observed through spectroscopy and electrochemistry with the physical structure of the complex. The data from these analyses, including bond distances and angles, provide a fundamental basis for understanding the reactivity and properties of these compounds. nih.gov

Interactive Data Table: Selected Bond Lengths from Single Crystal X-ray Diffraction of a Related Iron Bipyridine-Diimine Complex

This table presents selected bond lengths for an iron complex with a bipyridine-diimine ligand, which provides insight into the structural characteristics of such coordinated systems.

| Bond | Experimental Bond Length (Å) |

| N4–C22 | 1.276(4) |

| C22–C21 | 1.490(5) |

| N3–C21 | 1.347(4) |

Data sourced from a study on an iron bipyridine-diimine complex. nih.gov

Supramolecular Chemistry and Crystal Engineering with 5,5 Dinitro 2,2 Bipyridine Building Blocks

Design Principles for Self-Assembled Systems Incorporating Dinitrobipyridine Moieties

The design of self-assembled systems utilizing 5,5'-dinitro-2,2'-bipyridine as a primary component is guided by a set of well-established principles. These principles leverage the inherent chemical and structural properties of the molecule to direct the formation of predictable and functional supramolecular architectures. The 2,2'-bipyridine (B1663995) core provides a rigid and planar chelating unit that readily coordinates with a variety of metal ions. This coordination is a primary driving force for self-assembly, leading to the formation of discrete molecular complexes or extended coordination polymers.

The introduction of nitro groups at the 5 and 5' positions significantly modulates the electronic properties of the bipyridine system. These strong electron-withdrawing groups decrease the electron density on the pyridine (B92270) rings, which can influence the strength and lability of the metal-ligand bond. This electronic perturbation can be a key design element in tuning the electrochemical and photophysical properties of the resulting metallosupramolecular assemblies.

Furthermore, the nitro groups themselves act as key recognition sites for the formation of non-covalent interactions. The design of self-assembled systems with this compound, therefore, often involves the selection of complementary molecules or metal centers that can engage in specific interactions with these nitro groups, such as hydrogen bonding or π-stacking. The predictable nature of these interactions allows for a rational approach to the design of complex, multi-component supramolecular structures. In essence, the design principles for self-assembled systems incorporating this compound moieties are a blend of coordination chemistry and the strategic use of non-covalent interactions to control the final architecture and properties of the material.

Role of Non-Covalent Interactions in Directing Supramolecular Architectures

The nitro groups are key players in this context. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, and can readily participate in hydrogen bonding with suitable donor molecules, such as water, alcohols, or amides. These hydrogen bonds can link individual metal complexes into higher-order structures, such as chains, sheets, or three-dimensional networks.

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient pyridine rings of the dinitrobipyridine ligand are a common feature in their crystal structures. These interactions, while relatively weak, are numerous and cooperative, and can significantly influence the packing of the molecules. The presence of the electron-withdrawing nitro groups can modulate the nature of these π-π interactions, favoring specific orientations and distances between the aromatic rings.

Integration into Metal-Organic Frameworks and Extended Solids

The use of this compound as a building block in the construction of metal-organic frameworks (MOFs) and other extended solids is an area of growing interest. MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size, shape, and chemical functionality, are determined by the choice of the metal and the organic linker.

While specific examples of MOFs constructed solely from this compound are not extensively documented, the principles of MOF design using substituted bipyridine ligands are well-established. mdpi.comnih.govnih.govrsc.org For instance, the introduction of functional groups on the bipyridine backbone can influence the dimensionality and connectivity of the resulting framework. mdpi.comnih.gov The electron-withdrawing nature of the nitro groups in this compound can also be expected to influence the electronic properties of the resulting MOF, which could be advantageous for applications in catalysis or sensing.

The integration of this compound into extended solids is not limited to MOFs. It can also be used to create coordination polymers with one-, two-, or three-dimensional structures. In these materials, the dinitrobipyridine ligand can act as a bridge between metal centers, leading to the formation of infinite chains, layers, or frameworks. The specific architecture of these extended solids is influenced by a variety of factors, including the coordination geometry of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating molecules.

Influence on Crystal Packing and Ordered Material Formation

The presence of the 5,5'-dinitro substituents on the 2,2'-bipyridine scaffold has a profound influence on the crystal packing and the formation of ordered materials. The strong electron-withdrawing nature of the nitro groups significantly alters the charge distribution within the molecule, which in turn affects the intermolecular interactions that govern the assembly of the molecules in the solid state.

One of the key consequences of the dinitro substitution is the enhancement of π-π stacking interactions. The electron-deficient nature of the aromatic rings of this compound promotes strong electrostatic interactions with electron-rich aromatic systems, or even with other molecules of the same type in an offset stacking arrangement. These interactions can lead to the formation of highly ordered, one-dimensional stacks or columns within the crystal lattice.

The nitro groups themselves are also instrumental in directing the crystal packing. As mentioned previously, they are excellent hydrogen bond acceptors and can form a variety of hydrogen bonding networks. Furthermore, the potential for nitro-nitro and nitro-π interactions provides additional directional control over the molecular assembly. nih.gov The interplay of these various non-covalent forces can lead to the formation of complex and often predictable packing motifs.

The ability to control the crystal packing of this compound and its derivatives is of great importance for the development of new materials with tailored properties. For example, the alignment of the molecules in the solid state can have a significant impact on the material's optical and electronic properties. By understanding and controlling the factors that influence the crystal packing, it is possible to design and synthesize new ordered materials with specific functionalities.

Electrochemical Properties and Redox Behavior of 5,5 Dinitro 2,2 Bipyridine Systems

Investigation of Electron-Withdrawing Effects on Redox Potentials

The presence of substituents on bipyridine ligands provides a powerful tool for tuning the electrochemical properties of their metal complexes. Electron-withdrawing groups, such as the nitro (NO₂) groups in the 5,5'-positions of the bipyridine ring, exert a strong inductive and resonance effect, which significantly alters the redox potentials of both the ligand and the metal center it coordinates.

The primary effect of these electron-withdrawing nitro groups is the depletion of electron density from the π-system of the bipyridine ligand. rsc.org This makes the ligand itself more difficult to oxidize but easier to reduce. When 5,5'-dinitro-2,2'-bipyridine is incorporated into a metal complex, such as with ruthenium, this electron-withdrawing character is transmitted to the metal center. rsc.org Consequently, the metal-based oxidation (e.g., Ru(II) → Ru(III)) becomes more difficult, resulting in a positive shift of the oxidation potential compared to complexes with unsubstituted or electron-donating bipyridine ligands. rsc.orghhu.de For instance, ruthenium complexes with electron-withdrawing substituents at the 5,5'-positions exhibit a substantial shift of their absorption maxima to longer wavelengths. hhu.de

Conversely, the reduction of these complexes is typically centered on the ligand. The electron-withdrawing nitro groups lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO), making it a better electron acceptor. This facilitates the reduction of the ligand, causing the reduction potentials to shift to less negative values compared to the unsubstituted [Ru(bpy)₃]²⁺ parent system. hhu.de The position of the substituent is crucial; studies comparing 4,4'- and 5,5'-disubstituted bipyridines show pronounced differences in the resulting electronic and electrochemical properties. hhu.de This principle allows for the fine-tuning of redox potentials, which is a critical aspect in the design of molecules for specific applications like catalysis or energy conversion. acs.org

The following table illustrates the effect of substituents on the redox potentials of Ruthenium(II) bipyridine complexes.

Table 1: Comparison of the First Oxidation and Reduction Potentials for Selected [Ru(bpy)₂(L)]²⁺ Complexes, Demonstrating the Influence of Substituents on Redox Potentials.

| Ligand (L) | Substituent Type | E₁/₂ (Oxidation, V vs Ag/AgCl) | E₁/₂ (Reduction, V vs Ag/AgCl) | Source |

|---|---|---|---|---|

| 4,4'-dimethyl-2,2'-bipyridine | Electron-Donating | +1.26 | -1.32 | nih.gov |

| 2,2'-bipyridine (B1663995) | Unsubstituted | +1.29 | -1.26 | nih.gov |

| 4,4'-dicarboxy-2,2'-bipyridine | Electron-Withdrawing | +1.52 | -1.08 | nih.gov |

| 5,5'-bis(ethoxycarbonyl)-2,2'-bipyridine | Electron-Withdrawing | +1.52 | -0.96 | hhu.de |

Note: Data is compiled from multiple sources and presented for comparative purposes. Experimental conditions may vary slightly between sources.

Cyclic Voltammetry and Spectroelectrochemical Studies of Dinitrobipyridine Ligands and their Complexes

Cyclic voltammetry (CV) is a fundamental technique for probing the redox behavior of this compound systems. A typical cyclic voltammogram for a metal complex of a substituted bipyridine ligand displays a reversible one-electron oxidation wave corresponding to the metal-centered M(II)/M(III) couple, and several reduction waves at more negative potentials. hhu.denih.gov For complexes containing this compound, the reduction processes are ligand-based. The strong electron-accepting nature of the dinitrobipyridine ligand often results in multiple, well-defined reduction peaks, which can be attributed to the sequential addition of electrons to the ligand's molecular orbitals. hhu.de The first reduction is typically centered on the dinitrobipyridine ligand due to the stabilization of the LUMO by the nitro groups. hhu.de

The electrochemical data for a heteroleptic ruthenium complex containing 5,5'-bis(ethoxycarbonyl)-2,2'-bipyridine, a ligand with similar electron-withdrawing characteristics at the 5,5' positions, provides insight into the expected behavior. The CV shows a reversible metal-oxidation wave and four distinct reduction waves, which are assigned to the successive reductions of the different bipyridine ligands within the complex. hhu.de

Table 2: Electrochemical Data for [Ru(bipy)₂(bipy)] (PF₆)₂ (where bipy is 5,5'-bis(ethoxycarbonyl)-2,2'-bipyridine) in Acetonitrile.

| Process | E₁/₂ (V vs. SCE) | Assignment |

|---|---|---|

| Oxidation | +1.52 | Ru(II)/Ru(III) |

| Reduction 1 | -0.96 | bipy*(0/-1) |

| Reduction 2 | -1.39 | bipy(0/-1) |

| Reduction 3 | -1.58 | bipy(0/-1) |

| Reduction 4 | -1.82 | bipy*(-1/-2) |

Data sourced from Inorganica Chimica Acta, 2001, 322, 149-157. hhu.de

Spectroelectrochemistry, which couples electrochemical control with spectroscopic measurement (e.g., UV-Vis or IR), offers deeper insight by allowing for the characterization of species generated in situ during redox events. mdpi.comrsc.org As the potential is swept to initiate the reduction of a dinitrobipyridine complex, changes in the electronic absorption spectrum can be monitored. Typically, the oxidation of a Ru(II) complex leads to the disappearance of the metal-to-ligand charge transfer (MLCT) band, while new, lower-energy bands may appear for the Ru(III) species. rsc.org Upon reduction, new absorption features corresponding to the formation of the ligand radical anion (e.g., [this compound]⁻) would be observed. nih.gov Infrared (IR) spectroelectrochemistry is particularly useful for tracking changes in the vibrational modes of the nitro groups, providing direct evidence of their involvement in the electron transfer process. mdpi.comnih.gov

Mechanisms of Electron Transfer in Dinitrobipyridine-Containing Assemblies

The this compound ligand is a key component in the construction of supramolecular assemblies designed to study and utilize electron transfer (ET) processes. nih.govpreprints.org In these systems, often designed with a Donor-Bridge-Acceptor (D-B-A) architecture, the dinitrobipyridine moiety can function as a potent electron acceptor or as an integral part of the bridging ligand that mediates electron flow. nih.govpreprints.org

Photoinduced electron transfer (PET) is a common mechanism investigated in these assemblies. preprints.org The process typically begins with the absorption of light by a photosensitizer (the donor, D), often a transition metal complex, which promotes it to an excited state. nih.gov From this excited state, an electron can be transferred to an acceptor (A). nih.gov Due to its low-lying LUMO, the this compound unit is an excellent candidate for the acceptor component. The transfer of the electron can be intramolecular, occurring within a single, covalently linked D-B-A molecule, or intermolecular, between separate donor and acceptor species. nih.gov

The mechanism of ET is classified as either outer-sphere, involving direct electron transfer between a donor and acceptor that are not chemically bonded, or inner-sphere, where a bridging ligand is shared between the two redox centers. libretexts.org In many dinitrobipyridine-containing assemblies, the conjugated π-system of the ligand serves as the bridge, facilitating electron transfer over significant distances. libretexts.org The electron can move through the bridge via a "hole" mechanism (electron transfer from the bridge to the oxidized donor, followed by electron transfer from the reduced acceptor to the bridge) or an electron mechanism. libretexts.org The efficiency of these processes depends critically on factors like the distance between the donor and acceptor, the driving force for electron transfer, and the nature of the bridging ligand. nih.govrsc.org A primary goal in designing such systems is to promote rapid photoinduced charge separation while slowing down the subsequent charge recombination, allowing the stored energy to be harnessed. nih.gov

Implications for Electro-active Materials and Devices

The distinct electrochemical properties of this compound and its complexes make them valuable components for a range of electro-active materials and devices. bldpharm.com Their tunable redox potentials and strong electron-accepting capabilities are central to their potential applications.

Electrocatalysis: Transition metal-bipyridine complexes are widely studied as electrocatalysts for critical reactions, including the reduction of carbon dioxide (CO₂). nih.gov The electronic properties of the ligand are paramount in controlling the selectivity and efficiency of the catalyst. nih.gov By incorporating the strongly electron-withdrawing this compound ligand, the redox potential of the metallic active site can be precisely modulated, potentially enhancing catalytic rates or directing the reaction toward desired products. nih.gov

Molecular Electronics and Sensors: The ability to exist in stable, distinct redox states makes dinitrobipyridine-containing molecules promising candidates for use in molecular electronics as components of molecular wires, switches, or data storage systems. nih.gov Metallo-supramolecular structures based on redox-active ligands are being explored for these purposes. nih.gov Furthermore, if the electrochemical or optical properties of a dinitrobipyridine complex change upon interaction with a specific analyte, it could form the basis of a highly selective electrochemical sensor.

Theoretical and Computational Investigations of 5,5 Dinitro 2,2 Bipyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure of 5,5'-dinitro-2,2'-bipyridine. These calculations have been instrumental in understanding the impact of the nitro groups on the electronic properties of the bipyridine framework.

Studies have reported the preparation and electrochemical analysis of a series of mono- and di-nitro-substituted 2,2'-bipyridine (B1663995) compounds, including this compound, and their complexes with platinum(II). researchgate.net These experimental investigations are supported by DFT calculations, which help to probe the effect of the number and position of the nitro groups on the low-lying acceptor molecular orbitals. researchgate.net The crystal structure of this compound has also been determined, showing displacement ellipsoids at the 50% probability level. rsc.org

Prediction of Molecular Energetics and Thermodynamic Stability

The thermodynamic stability of a molecule is a critical parameter that can be predicted using computational methods. These calculations can determine properties such as the heat of formation and Gibbs free energy, which indicate the stability of the compound. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is generally considered to have high kinetic stability and low chemical reactivity.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the HOMO and LUMO, are key to understanding a molecule's reactivity and electronic transitions. For this compound, DFT calculations have shown that the LUMO is delocalized over both of the NO2-pyridyl rings. researchgate.net This delocalization is a significant feature of its electronic structure.

In contrast, for 4,4'-dinitro-2,2'-bipyridine, the LUMO is localized on a single NO2-pyridyl ring. researchgate.net The distribution of electron density in the frontier orbitals is crucial for predicting how the molecule will interact with other species, particularly metal ions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. acs.org

Computational Modeling of Ligand-Metal Bonding and Spectroscopic Signatures

Computational modeling is a powerful method for investigating the bonding between ligands and metal ions and for predicting the spectroscopic signatures of the resulting complexes. For this compound, DFT calculations have been used to study its complexes with platinum(II). researchgate.net

In these platinum complexes, the LUMO remains delocalized over both nitro-pyridyl rings, similar to the free ligand. researchgate.net However, there is a small but significant shift of electron density away from the nitro groups upon coordination to the platinum center. researchgate.net The calculations also suggest that for all the dinitro-bipyridine complexes studied, the substitution pattern of the 4(4') derivatives allows for the greatest overlap between the ligand's LUMO and the metal's valence orbitals. researchgate.net This overlap is a critical factor in determining the nature and strength of the metal-ligand bond and influences the electronic and photophysical properties of the complex. While computational methods can predict IR and UV-Vis spectra, specific predicted spectra for this compound are not detailed in the available research. researchgate.net

Advanced Material Applications and Functional Devices Derived from 5,5 Dinitro 2,2 Bipyridine

Development of Electron-Transporting Components in Organic Electronics

In the field of organic electronics, there is a significant demand for n-type (electron-transporting) materials to complement p-type (hole-transporting) semiconductors in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices hinges on the efficient transport and injection of both charge carriers.

The 2,2'-bipyridine (B1663995) unit is an electron-deficient aromatic system, making it a suitable candidate for n-type materials. The introduction of powerful electron-withdrawing nitro (-NO₂) groups, as in 5,5'-Dinitro-2,2'-bipyridine, further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy level facilitates easier electron injection from cathodes and enhances electron transport capabilities.

Research has demonstrated the importance of the substitution pattern of nitro groups on the bipyridine core. Electrochemical and computational studies on various nitro-substituted bipyridines and their platinum complexes reveal that the LUMO is significantly influenced by the position and number of nitro groups. researchgate.netnih.gov Specifically, for this compound, the LUMO is delocalized across both nitropyridyl rings, which is a favorable characteristic for charge transport. nih.gov This delocalization helps in stabilizing the injected electron and promoting its mobility through the material.

While most conjugated polymers are inherently p-type, incorporating electron-deficient units like this compound into a polymer backbone is a key strategy to create n-type semiconducting polymers. google.com These materials are crucial for fabricating efficient organic p-n junctions, which are the fundamental building blocks of many organic electronic devices.

Sensing Applications for Nitro Compounds and Related Analytes

The detection of nitroaromatic compounds (NACs), which are common components in explosives and also environmental pollutants, is a critical area of research. Luminescent metal-organic frameworks (MOFs) have emerged as highly sensitive and selective sensors for these analytes. The sensing mechanism often relies on fluorescence quenching, where the electron-deficient NAC analyte interacts with the electron-rich luminescent framework, leading to a decrease in emission intensity.

Bipyridine-based ligands are extensively used in the construction of these sensor materials. While this compound itself is not typically the luminescent component, it can be used as a building block or its derivatives can form the basis of highly effective sensors. For instance, coordination polymers and MOFs built with bipyridyl ligands have shown excellent capabilities in detecting nitro explosives. nih.gov

The principle involves designing a luminescent MOF where the bipyridine ligand helps to create a structure with specific electronic properties and pore environments. The presence of nitro groups on the bipyridine ligand within a framework can modulate the electronic structure, potentially enhancing the interaction with nitroaromatic analytes. Furthermore, derivatives such as 2,2'-bipyridine-5,5'-dicarboxylic acid are used to construct robust MOFs for sensing applications. nih.govossila.com A dual-mode sensor using a ruthenium-nickel-bipyridine MOF was developed for the sensitive detection of ferric ions, demonstrating the versatility of these platforms. nih.gov

| Sensor Platform | Target Analyte | Detection Principle | Key Finding |

| Copper(II) MOF with 4,4'-dipyridyl | Multiple Nitroaromatics | Fluorescence Quenching | Potent sensor for highly sensitive detection. nih.gov |

| Ruthenium-Nickel-Bipyridine MOF | Ferric Ions (Fe³⁺) | Fluorescence & Electrochemiluminescence Quenching | Dual-mode sensor with high accuracy and low detection limits. nih.gov |

Role in the Engineering of Functional Polymeric Materials

The 5,5'-disubstituted-2,2'-bipyridine scaffold is a versatile building block for creating functional polymeric materials, including coordination polymers, covalent organic frameworks (COFs), and conjugated polymers. hhu.de The functional groups at the 5,5'-positions dictate the linkage chemistry and the properties of the resulting polymer.

The nitro groups of this compound can be chemically transformed into other functional groups, making it a key intermediate. For example, reduction of the nitro groups yields 5,5'-diamino-2,2'-bipyridine. This diamino-bipyridine is a crucial monomer that can be condensed with other building blocks, such as aldehydes or acyl chlorides, to form imine or amide linkages, respectively. This process leads to the formation of highly ordered and porous COFs. These materials are investigated for applications in gas storage, separation, and catalysis.

Derivatives like 5,5'-diformyl-2,2'-bipyridine can also be used to construct COFs through Schiff base condensation reactions, resulting in crystalline and porous structures. cd-bioparticles.net The bipyridine unit within the polymer backbone provides a site for metal coordination, allowing for the creation of metallated polymers with catalytic or photophysical functions.

| Precursor/Derivative | Polymer Type | Linkage Type | Potential Application |

| 5,5'-Diamino-2,2'-bipyridine | Covalent Organic Framework (COF) | Imine/Amide | Gas Storage, Catalysis |

| 5,5'-Diformyl-2,2'-bipyridine | Covalent Organic Framework (COF) | Imine (Schiff Base) | Gas Storage, Drug Delivery cd-bioparticles.net |

| 5,5'-Dibromo-2,2'-bipyridine (B102527) | Conjugated Polymer | C-C (e.g., Suzuki coupling) | Organic Electronics ossila.com |

Potential in Photonic and Optoelectronic Material Design

The photophysical properties of transition metal complexes, particularly those of ruthenium(II) and iridium(III), are central to their use in photonics and optoelectronics, including applications in OLEDs, dye-sensitized solar cells (DSSCs), and molecular switches. ossila.comscilit.com The ligands coordinated to the metal center play a crucial role in tuning these properties.

The 2,2'-bipyridine ligand is a classic choice for these complexes. Substituting the bipyridine ring with electron-withdrawing or electron-donating groups allows for precise control over the electronic structure of the complex. The strong electron-withdrawing nature of the nitro groups in this compound has a profound effect. When this ligand coordinates to a metal center, it significantly lowers the energy of its π* orbitals. nih.govrsc.org

This change is particularly important for the energy of the metal-to-ligand charge-transfer (MLCT) transitions, which are often responsible for the photoluminescent behavior of these complexes. nih.gov Lowering the energy of the ligand's acceptor orbitals typically leads to a red-shift (lower energy) in the MLCT absorption and emission bands. This tunability is essential for designing materials that absorb and emit light at specific, desired wavelengths. For example, modifying bipyridine ligands in ruthenium complexes affects their electrochemiluminescence (ECL) efficiency, a key parameter for display and sensor applications. nih.gov

| Ligand Substituent Effect | Impact on Ligand π* Orbitals | Effect on MLCT Transition Energy | Application Consequence |

| Electron-Donating (e.g., -CH₃) | Raises Energy | Increases (Blue-shift) | Tuning for higher-energy (blue) emission |

| Electron-Withdrawing (e.g., -NO₂) | Lowers Energy | Decreases (Red-shift) | Tuning for lower-energy (red) emission, enhanced electron acceptance rsc.org |

By incorporating this compound into metal complexes, researchers can engineer materials with tailored photophysical and redox properties, making them suitable for a wide array of light-based technologies. scilit.com

Emerging Research Frontiers and Future Prospects for 5,5 Dinitro 2,2 Bipyridine

Novel Synthetic Methodologies for Site-Specific Functionalization

The functionalization of the 5,5'-Dinitro-2,2'-bipyridine core is crucial for tuning its properties and incorporating it into larger, more complex molecular architectures. Researchers are actively exploring new synthetic routes to achieve site-specific modifications, moving beyond traditional methods.

One promising approach involves the strategic use of palladium-catalyzed cross-coupling reactions . nih.govlibretexts.orgyoutube.comrsc.orgyoutube.com These reactions, such as the Suzuki and Stille couplings, allow for the introduction of a wide variety of functional groups at specific positions on the bipyridine ring. For instance, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been developed, which serves as a versatile precursor for further functionalization through Stille couplings. libretexts.orgnih.gov This method enables the stepwise introduction of different substituents, offering precise control over the final molecular structure.

Another important strategy is nucleophilic aromatic substitution (SNAr) . libretexts.orgwikipedia.orgyoutube.comnih.gov The electron-deficient nature of the pyridine (B92270) rings in this compound, accentuated by the nitro groups, makes them susceptible to attack by nucleophiles. libretexts.orgwikipedia.org This allows for the displacement of suitable leaving groups, providing a direct route to introduce functionalities like amines, alkoxides, and thiolates. The reactivity of halopyridines in SNAr reactions is well-documented and can be applied to derivatives of this compound. youtube.com

Furthermore, the synthesis of related substituted bipyridines provides valuable insights. For example, new and improved syntheses of 5,5'-donor-functionalized 2,2'-bipyridines, such as those with -NH2, -NMe2, -CN, and -NCS groups, have been reported. hhu.de These methods, which include the coupling of 2-chloro-5-aminopyridine in the presence of a nickel catalyst, can be adapted for the synthesis of derivatives of this compound. hhu.decmu.edu

| Synthetic Method | Description | Potential Functional Groups | Reference |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds between an organometallic compound and an organic halide. | Aryl, vinyl, alkyl, etc. | nih.govlibretexts.orgyoutube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile. | Amines, alkoxides, thiolates, etc. | wikipedia.orgyoutube.comnih.gov |

| Nickel-Catalyzed Coupling | Coupling of halo-pyridines to form bipyridines. | Amino, alkylamino, etc. | hhu.decmu.edu |

Expansion of Coordination Diversity and Multi-Metallic Systems

The coordinating ability of the two nitrogen atoms in the bipyridine core allows this compound to form stable complexes with a wide range of transition metals. hhu.de The electronic properties of the ligand, modified by the nitro groups, influence the photophysical and electrochemical characteristics of the resulting metal complexes.

Researchers are exploring the coordination of this compound with various metal ions to create novel mono- and multi-metallic systems. For example, the synthesis of heteroleptic ruthenium(II) complexes with 5,5'-disubstituted-2,2'-bipyridines has been investigated, revealing how the electronic nature of the substituents tunes the properties of the complex. The ambidentate nature of functionalized bipyridines, such as 5,5'-dicyano-2,2'-bipyridine, allows for the formation of coordination polymers and multi-dimensional networks. rsc.org This ligand can act as a bi-, tri-, or tetra-dentate ligand depending on the reaction conditions, leading to discrete molecular units or extended polymeric structures. rsc.org

The formation of heterometallic systems , where two or more different metal ions are incorporated into a single molecular entity, is a particularly exciting frontier. The this compound ligand can act as a bridge between different metal centers, facilitating communication and energy transfer between them. This is crucial for the development of materials with tailored magnetic, electronic, or catalytic properties. For instance, the synthesis of bipyridine/catechol ligands from 5,5'-diamino-2,2'-bipyridine has led to the formation of homo- and heteronuclear helicates. nih.gov

| Metal Ion | Coordination Geometry | Potential Application | Reference |

| Ruthenium(II) | Octahedral | Photocatalysis, OLEDs | acs.org |

| Copper(II) | Distorted Octahedral | DNA interaction studies | researchgate.net |

| Silver(I) | Variable | Coordination polymers | rsc.org |

| Mercury(II) | Distorted Tetrahedral | Crystal engineering | nih.gov |

Rational Design of High-Performance Materials through Dinitrobipyridine Modification

The modification of the this compound ligand is a powerful tool for the rational design of high-performance materials with tailored properties. The electron-withdrawing nature of the nitro groups significantly impacts the electronic structure of the ligand and its metal complexes, influencing their photophysical and electrochemical behavior.

In the field of organic light-emitting diodes (OLEDs) , ruthenium(II) bipyridine complexes are known for their excellent photoluminescent properties. youtube.comutexas.edunih.gov By functionalizing the this compound ligand, it is possible to tune the emission color, quantum yield, and stability of the resulting OLEDs. youtube.comutexas.edunih.govnih.gov For example, the introduction of long alkyl chains can improve the processability and film-forming properties of the complexes. utexas.edu

Photocatalysis is another area where this compound-based materials show great promise. acs.orgresearchgate.net The electronic properties of the ligand can be tuned to optimize the light-harvesting and electron-transfer processes in photocatalytic systems. For instance, ruthenium(II) complexes with functionalized bipyridine ligands have been investigated for their activity in CO2 reduction. researchgate.net The electron-withdrawing nitro groups can influence the reduction potential of the catalyst, affecting its efficiency.

The development of electrochemical sensors is also a promising application. nih.govcapes.gov.brgoogle.com The redox-active nature of this compound and its metal complexes can be exploited for the sensitive detection of various analytes. capes.gov.br For example, an electrochemiluminescence (ECL) sensor based on a ruthenium(II) complex covalently linked to graphite (B72142) oxide has been developed for the detection of 2-(dibutylamino)ethanol. nih.gov

Furthermore, the design of high-energy-density materials (HEDMs) is an emerging area of research for nitro-substituted heterocyclic compounds. nih.govresearchgate.netosti.gov The high nitrogen content and the presence of nitro groups in this compound and its derivatives make them potential candidates for energetic materials with a good balance of performance and sensitivity. nih.govresearchgate.net

| Material Application | Key Property Tuned by Dinitrobipyridine | Example Research Finding | Reference |

| OLEDs | Emission wavelength, quantum efficiency | Ruthenium(II) tris(bipyridine) complexes show promising ECL for OLEDs. | utexas.edu |

| Photocatalysis | Redox potentials, light absorption | Ruthenium(II) carbonyl complexes with bipyridine ligands are active for CO2 reduction. | researchgate.net |

| Electrochemical Sensors | Redox activity, electrochemiluminescence | A Ru(II)-NH2/graphite oxide composite film showed high ECL activity for sensing. | nih.gov |

| High-Energy-Density Materials | Energy content, stability | gem-Dinitromethylated and fluorodinitromethylated derivatives of dinitro-bis-triazole show potential as HEDMs. | nih.govresearchgate.net |

Interdisciplinary Research Integrating Dinitrobipyridine Chemistry

The versatility of this compound and its derivatives is leading to their integration into various interdisciplinary research areas, bridging chemistry with materials science, biology, and medicine.

In biomedical applications , functionalized bipyridines are being explored for their potential in diagnostics and therapeutics. nih.govmdpi.comresearchgate.netdovepress.commdpi.com For example, copper complexes of substituted bipyridines have been shown to interact with DNA, suggesting their potential as anticancer agents. researchgate.net The ability to functionalize the bipyridine core allows for the attachment of targeting moieties or fluorescent probes for bioimaging applications. researchgate.netmdpi.com

The development of functional nanomaterials is another exciting interdisciplinary frontier. mdpi.comresearchgate.netdovepress.commdpi.com this compound can be incorporated into metal-organic frameworks (MOFs) and other nanomaterials to impart specific functionalities. mdpi.com These materials can have applications in gas storage, separation, and catalysis. For instance, functionalized nanogels are being developed for biomedical applications such as targeted drug delivery and biosensing. mdpi.com

The field of molecular electronics is also beginning to explore the potential of bipyridine-based molecules. The ability to create well-defined molecular wires and control their electronic properties through functionalization is of great interest for the development of next-generation electronic devices.

The continued exploration of the fundamental chemistry of this compound, coupled with its integration into interdisciplinary research, is expected to lead to the development of a new generation of high-performance materials and technologies with wide-ranging applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.